molecular formula C9H8ClN3 B11901171 7-Chloro-2-methylquinazolin-4-amine

7-Chloro-2-methylquinazolin-4-amine

Cat. No.: B11901171
M. Wt: 193.63 g/mol
InChI Key: LEFCQKGGIRGELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylquinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at position 7, a methyl group at position 2, and an amine group at position 4 (Fig. 1). Quinazolines are heterocyclic aromatic compounds with two nitrogen atoms in their fused benzene-pyrimidine ring system, making them key scaffolds in medicinal chemistry for kinase inhibition, antimicrobial activity, and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methylquinazolin-4-amine typically involves the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide. This method is known for its efficiency and high yield . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Anticancer Applications

Research indicates that 7-chloro-2-methylquinazolin-4-amine demonstrates promising anticancer properties. A study evaluated its cytotoxic effects on multiple human cancer cell lines, revealing significant cytostatic activity with GI50 values ranging from 0.050.05 to 0.95μM0.95\,\mu M for certain analogs.

Antimicrobial Applications

This compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown minimum inhibitory concentration (MIC) values ranging from 1515 to 125μg/mL125\,\mu g/mL.

Bacterial Strains Tested

The compound has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

These evaluations indicate significant antibacterial properties, particularly against resistant strains .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibits EGFR, DHFR; disrupts microtubules
AntimicrobialInhibits growth of bacteria; MIC values 15–125 µg/mL
AntiviralPotential based on structural analogs

Case Studies and Research Findings

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various quinazoline derivatives, including this compound, against multiple human cancer cell lines. Results indicated significant cytostatic activity with low GI50 values, highlighting its potential as an effective anticancer agent.
  • Antibacterial Evaluation : In a comparative analysis, this compound showed notable antibacterial activity against resistant strains like Klebsiella pneumoniae and Staphylococcus aureus, with MIC values indicating strong efficacy .
  • Synthesis and Pharmacological Activity : Research focused on synthesizing derivatives of the compound revealed enhanced antibacterial properties when specific substitutions were made on the phenyl ring. This emphasizes the importance of structural modifications in optimizing biological activity .

Mechanism of Action

The mechanism of action of 7-chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its anticancer properties .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
7-Chloro-2-methylquinazolin-4-amine Cl (7), CH₃ (2), NH₂ (4) C₁₀H₉ClN₂ Methyl enhances lipophilicity; Cl increases electrophilicity
8-Chloro-2-methylquinazolin-4-amine Cl (8), CH₃ (2), NH₂ (4) C₉H₈ClN₃ Chlorine at position 8 may alter π-stacking interactions
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (6), NH(CH₂-thiophene) (4) C₁₄H₁₁BrN₃S Bromine increases molecular weight; thiophene enhances solubility
7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine Cl (7), Cl-Ph (2), NH(4-MeO-Ph) (4) C₂₁H₁₅Cl₂N₃O Bulky aryl groups at position 2 improve target selectivity
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine Cl (2), F (7), NEt₂ (4) C₁₁H₁₂ClFN₃ Diethylamine at position 4 enhances basicity

Key Observations :

  • Position 7 Chlorine : Enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Amine at Position 4: Serves as a hydrogen bond donor, critical for binding to biological targets like CDC2-like kinases .

Yield Trends :

  • Bulky substituents (e.g., aryl groups) reduce yields due to steric hindrance (e.g., 58% yield for compound 4 in ).
  • Microwave-assisted synthesis (e.g., 150°C for 1 hour in ) improves reaction efficiency compared to traditional heating.

Physicochemical and Spectral Properties

Property This compound (Predicted) 8-Chloro-2-methylquinazolin-4-amine 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Molecular Weight 192.65 g/mol 209.63 g/mol 357.23 g/mol
Melting Point Not reported Not reported 150–155°C
NMR (¹H) δ 2.6 (s, CH₃), 7.2–8.5 (Ar-H) δ 2.5 (s, CH₃), 7.1–8.3 (Ar-H) δ 4.97 (d, CH₂-thiophene), 6.92–8.99 (Ar-H)
HRMS (m/z) [M+H]⁺ 193.05 [M+H]⁺ 210.06 [M+H]⁺ 358.01

Notes:

  • The methyl group at position 2 in this compound would produce a singlet at δ ~2.6 in ¹H NMR, distinct from aryl-substituted analogs .
  • Chlorine at position 7 vs. 8 alters electron density, affecting chemical shifts in aromatic regions .

Mechanistic Insights :

  • The chlorine and methyl groups in this compound may enhance kinase inhibition by stabilizing hydrophobic interactions .
  • Substitution with electron-withdrawing groups (e.g., Cl, Br) improves binding affinity to ATP pockets in kinases .

Biological Activity

7-Chloro-2-methylquinazolin-4-amine is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties. The unique structural features of this compound contribute to its pharmacological profile, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position enhances its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₈ClN₃
Molecular Weight193.63 g/mol
Structural FeaturesChlorine and Methyl groups

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. For instance, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. This inhibition can lead to modulation of cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. Notably, studies have reported IC50 values indicating potent cytotoxic effects against HepG2 (human liver cancer) and MCF-7 (breast cancer) cell lines.

Case Study: Anticancer Efficacy

A study evaluated several quinazoline derivatives, including this compound, for their anticancer properties. The results showed that certain derivatives had IC50 values as low as 7.09 µM against HepG2 cells, outperforming the reference drug doxorubicin .

Antibacterial and Antifungal Properties

The compound has demonstrated significant antibacterial activity against various strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 6 to 9 mg/mL, indicating strong antibacterial properties .

Table: Antibacterial Activity

Microorganism MIC (mg/mL)
Klebsiella pneumoniae6 - 9
Staphylococcus aureus6 - 9
Escherichia coli6 - 9
Candida albicansNot specified

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Effective against HepG2 and MCF-7 cell lines with low IC50 values.
  • Antibacterial Activity : Significant effects on multiple bacterial strains with MIC values indicating efficacy.
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties against Candida albicans.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-chloro-2-methylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted quinazoline precursors. For example, chlorination at the 7-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Key variables include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .

Q. How are quinazolin-4-amine derivatives characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., ESI-MS with <5 ppm error).
  • Elemental Analysis : To confirm purity (>95%) and stoichiometry.
    For example, distinct NMR shifts for the 2-methyl group (~2.5 ppm) and 4-amine proton (~8.5 ppm) are diagnostic .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Substituted quinazolin-4-amines exhibit anti-inflammatory and kinase-inhibitory properties. Activity depends on substituent electronegativity and steric effects. For instance, chloro groups enhance lipophilicity and target binding, while methyl groups modulate metabolic stability. Bioassays (e.g., enzyme inhibition IC₅₀ measurements) should be paired with cytotoxicity screening (e.g., MTT assays) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound analogs for specific biological targets?

  • Methodological Answer : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like kinases. Key steps:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Docking Simulations : Map interactions (e.g., hydrogen bonds with ATP-binding pockets).

QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with activity .
Example: Modifying the 2-methyl group to bulkier alkyl chains may improve selectivity for Abl kinases .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for quinazolin-4-amine derivatives?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-Temperature NMR : To identify tautomeric equilibria (e.g., amine-imine shifts).
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.
  • LC-MS Purity Checks : Rule out side products. For example, unexpected doublets in aromatic regions may indicate regioisomeric byproducts from incomplete chlorination .

Q. How do reaction conditions (e.g., solvent polarity) affect regioselectivity in quinazoline functionalization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at electron-deficient positions (e.g., 7-chloro site). In contrast, nonpolar solvents (toluene) may stabilize intermediates for C-H activation at the 6-position. Controlled experiments with deuterated solvents or kinetic studies (e.g., monitoring via in situ IR) can elucidate mechanistic pathways .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8ClN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

LEFCQKGGIRGELO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.